cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
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Overview
Description
Cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a synthetic organic compound that features a unique combination of cyclobutyl, pyridinyl, triazolyl, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-(pyridin-4-yl)-1H-1,2,3-triazole core, which can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The cyclobutylmethyl group can be introduced via nucleophilic substitution reactions, and the final carbamate formation can be accomplished using carbamoyl chloride reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine moieties can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The carbamate group can also undergo hydrolysis, releasing active intermediates that further modulate biological functions.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutylmethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Cyclobutylmethyl ((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Cyclopropylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
Uniqueness
Cyclobutylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The cyclobutyl group provides steric bulk and rigidity, while the pyridine and triazole moieties offer versatile coordination and hydrogen bonding capabilities. This makes the compound particularly valuable in designing new drugs and materials with tailored properties.
Properties
IUPAC Name |
cyclobutylmethyl N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(21-10-11-2-1-3-11)16-8-12-9-19(18-17-12)13-4-6-15-7-5-13/h4-7,9,11H,1-3,8,10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXHZAAPNPAQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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